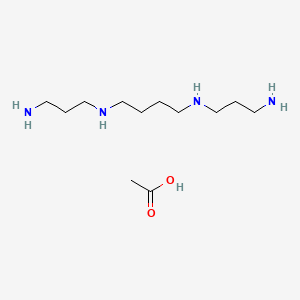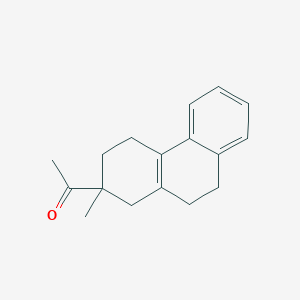silane CAS No. 65923-70-8](/img/structure/B14465391.png)
[2-(2-Bromophenyl)ethyl](trichloro)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromophenyl)ethylsilane: is an organosilicon compound characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further bonded to a trichlorosilane moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)ethylsilane typically involves the reaction of 2-bromophenylethyl alcohol with trichlorosilane in the presence of a catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. Common catalysts include Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods: On an industrial scale, the production of 2-(2-Bromophenyl)ethylsilane may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: The trichlorosilane group in 2-(2-Bromophenyl)ethylsilane can undergo nucleophilic substitution reactions with various nucleophiles such as alcohols, amines, and thiols, leading to the formation of corresponding silane derivatives.
Reduction Reactions: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The ethyl chain can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Alcohols, amines, thiols; typically carried out in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation with palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products:
Substitution: Silane derivatives with various functional groups.
Reduction: 2-(2-Phenyl)ethylsilane.
Oxidation: [2-(2-Bromophenyl)acetaldehyde] or [2-(2-Bromophenyl)acetic acid].
科学的研究の応用
Chemistry:
Organic Synthesis: 2-(2-Bromophenyl)ethylsilane is used as a building block in the synthesis of more complex organosilicon compounds.
Materials Science: It is employed in the preparation of silicon-based polymers and resins with enhanced thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Industry:
Coatings and Adhesives: It is used in the formulation of high-performance coatings and adhesives due to its ability to form strong bonds with various substrates.
作用機序
The mechanism of action of 2-(2-Bromophenyl)ethylsilane involves its interaction with specific molecular targets, primarily through the formation of covalent bonds. The trichlorosilane group can react with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function. This reactivity is exploited in various applications, including the development of enzyme inhibitors and other bioactive compounds.
類似化合物との比較
- 2-(2-Chlorophenyl)ethylsilane
- 2-(2-Fluorophenyl)ethylsilane
- 2-(2-Iodophenyl)ethylsilane
Comparison:
- Reactivity: The presence of different halogen atoms (bromine, chlorine, fluorine, iodine) affects the reactivity of the compound. Bromine, being larger and less electronegative than chlorine and fluorine, imparts unique reactivity patterns to 2-(2-Bromophenyl)ethylsilane.
- Applications: While all these compounds can be used in similar applications, the specific properties of 2-(2-Bromophenyl)ethylsilane, such as its reactivity and stability, make it particularly suitable for certain specialized applications in organic synthesis and materials science.
特性
IUPAC Name |
2-(2-bromophenyl)ethyl-trichlorosilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl3Si/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMNSXKCRKEJGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC[Si](Cl)(Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40793000 |
Source


|
| Record name | [2-(2-Bromophenyl)ethyl](trichloro)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40793000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65923-70-8 |
Source


|
| Record name | [2-(2-Bromophenyl)ethyl](trichloro)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40793000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzenamine, 3,3'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis-](/img/structure/B14465325.png)

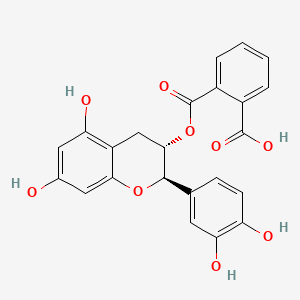

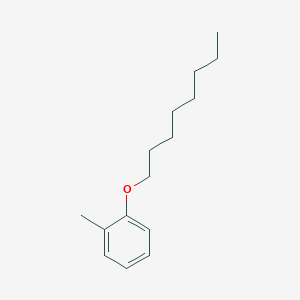
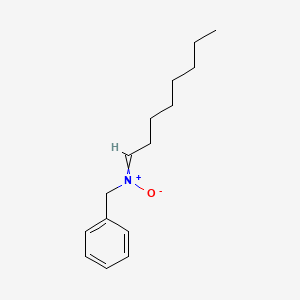
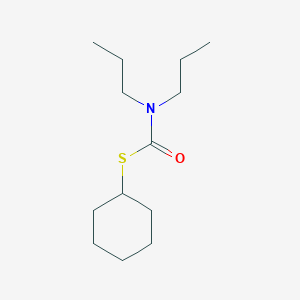
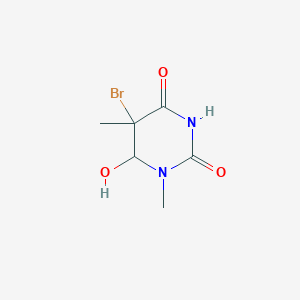
![3-[(4-{[(2,4-Diaminoquinazolin-6-yl)methyl]amino}benzoyl)amino]pentanedioic acid](/img/structure/B14465370.png)
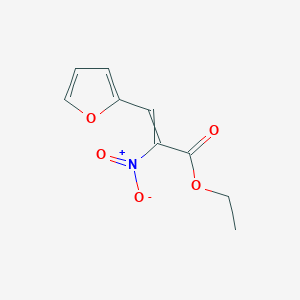

![Thieno[3,2-b][1,6]naphthyridine](/img/structure/B14465384.png)
